molecular formula C12H15N3O3S B2839659 Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate CAS No. 1021254-43-2

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate

Cat. No. B2839659
CAS RN: 1021254-43-2
M. Wt: 281.33
InChI Key: GBHSDLNMOCZKAX-UHFFFAOYSA-N
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Description

“Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropane carboxamide group, which is a three-membered ring with a carboxamide functional group . The compound also has a thioester group, which is similar to an ester but with a sulfur atom instead of an oxygen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazine ring might undergo reactions typical of aromatic compounds, while the cyclopropane ring might be prone to ring-opening reactions due to its strain. The thioester group could undergo hydrolysis or other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-7(12(17)18-2)19-10-6-5-9(14-15-10)13-11(16)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHSDLNMOCZKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)propanoate

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